molecular formula C22H20N6O2S B2650976 N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-23-4

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2650976
CAS No.: 894064-23-4
M. Wt: 432.5
InChI Key: CDOHMOXMNFRDGH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.

    Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through an amide coupling reaction, typically using acetic anhydride and a suitable base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: .

Uniqueness

Compared to other triazolopyridazine derivatives, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a triazolopyridazine core with acetamidophenyl and thioether functionalities makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-14-3-5-16(6-4-14)19-11-12-20-25-26-22(28(20)27-19)31-13-21(30)24-18-9-7-17(8-10-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHMOXMNFRDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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